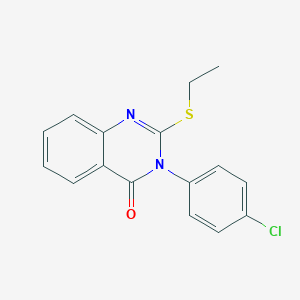
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone, also known as CEP, is a synthetic compound that belongs to the quinazolinone family. It has been widely used in scientific research due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of kinases such as EGFR and VEGFR, which are involved in cancer cell proliferation and angiogenesis. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone also inhibits the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes. Furthermore, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) and induce DNA damage in cancer cells, leading to apoptosis. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone also decreases the levels of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone can exhibit non-specific binding to proteins, which can interfere with some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone. One area of interest is the development of analogs with improved potency and selectivity. Another area of interest is the investigation of the role of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone in other diseases such as cardiovascular disease and diabetes. Furthermore, the development of novel drug delivery systems for 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone could improve its efficacy and reduce its toxicity. Finally, the identification of biomarkers that predict the response to 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone could improve patient selection and treatment outcomes.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic properties in various diseases. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone, which could lead to the development of novel therapies for various diseases.
Synthesemethoden
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with ethylthiourea followed by cyclization with phosphorous oxychloride. The final product is obtained by reacting the intermediate with sodium hydroxide. The yield of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent concentration.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-(4-chlorophenyl)-2-(ethylsulfanyl)-4(3H)-quinazolinone has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein, respectively.
Eigenschaften
Molekularformel |
C16H13ClN2OS |
|---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-ethylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-21-16-18-14-6-4-3-5-13(14)15(20)19(16)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3 |
InChI-Schlüssel |
JJBYELQFFNALRS-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)

![1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)


![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)

![3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B288879.png)
